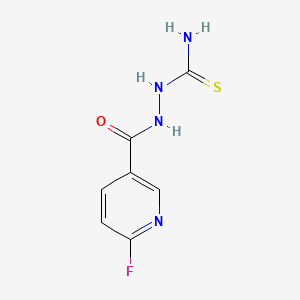
Antibacterial agent 194
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial agent 194 is a potent antimicrobial compound known for its strong activity against various bacterial strains, including drug-resistant pathogens. This compound has garnered significant attention in the scientific community due to its effectiveness in combating bacterial infections, particularly those caused by multidrug-resistant bacteria.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 194 involves a multi-step process. The initial step typically includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups that enhance the compound’s antibacterial properties. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to maintain the integrity of the compound and to minimize impurities.
化学反应分析
Types of Reactions: Antibacterial agent 194 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under controlled temperature and pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction may yield alcohols or amines. Substitution reactions can result in a variety of derivatives with modified antibacterial properties.
科学研究应用
Antibacterial agent 194 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and to develop new synthetic methodologies.
Biology: Employed in research to understand bacterial resistance mechanisms and to develop new antibacterial strategies.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by multidrug-resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials to prevent bacterial contamination and infection.
作用机制
Antibacterial agent 194 can be compared with other similar compounds, such as:
Penicillin: Both compounds inhibit cell wall synthesis, but this compound has a broader spectrum of activity against drug-resistant strains.
Vancomycin: Similar in targeting cell wall synthesis, but this compound may have different binding sites and mechanisms.
Tetracycline: While tetracycline inhibits protein synthesis, this compound primarily targets cell wall synthesis, making it effective against different bacterial strains.
相似化合物的比较
- Penicillin
- Vancomycin
- Tetracycline
- Cephalosporins
- Carbapenems
Antibacterial agent 194 stands out due to its unique structure and broad-spectrum activity, making it a valuable tool in the fight against bacterial infections.
属性
分子式 |
C7H7FN4OS |
|---|---|
分子量 |
214.22 g/mol |
IUPAC 名称 |
[(6-fluoropyridine-3-carbonyl)amino]thiourea |
InChI |
InChI=1S/C7H7FN4OS/c8-5-2-1-4(3-10-5)6(13)11-12-7(9)14/h1-3H,(H,11,13)(H3,9,12,14) |
InChI 键 |
MQRICCWCRWAEHO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1C(=O)NNC(=S)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


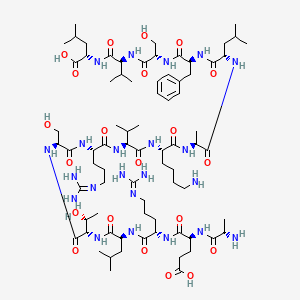
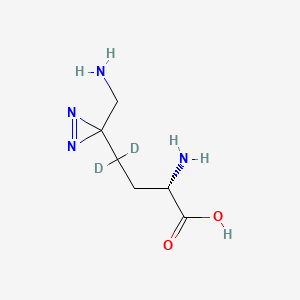


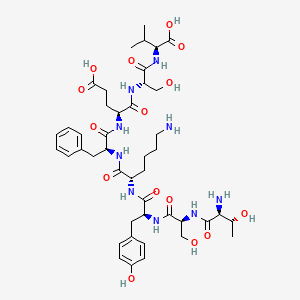

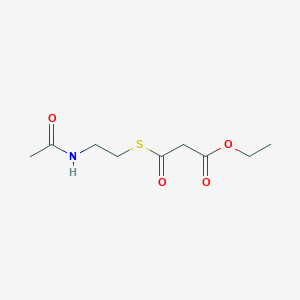
![[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone](/img/structure/B12381388.png)
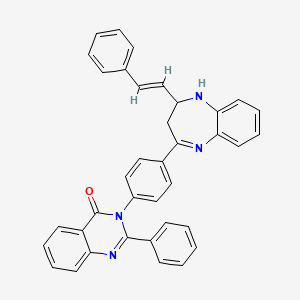


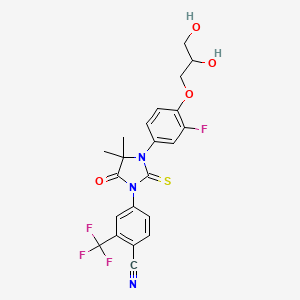
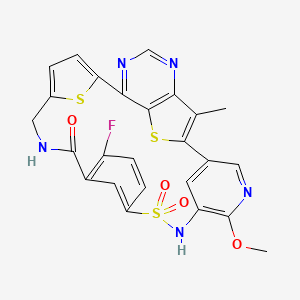
![2-[(Phenyltellanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B12381437.png)
